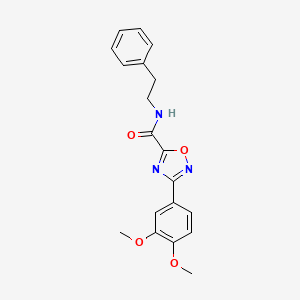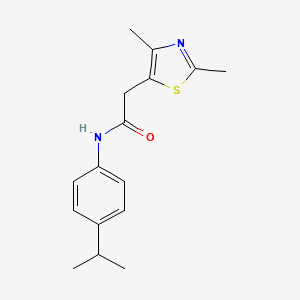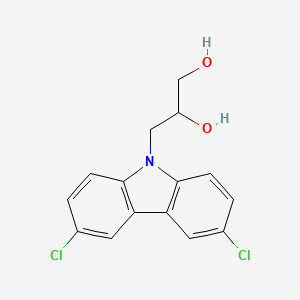
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide, also known as OXA-23, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OXA-23 belongs to the class of oxadiazole derivatives, which has been widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is primarily attributed to its ability to inhibit the activity of β-lactamases. β-lactamases are enzymes that are produced by bacteria to degrade β-lactam antibiotics, which are commonly used for the treatment of bacterial infections. 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide acts by binding to the active site of β-lactamases, thereby preventing the degradation of β-lactam antibiotics and enhancing their antimicrobial activity. In addition, 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been reported to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the growth of bacterial colonies and reduce the bacterial load in infected tissues. 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells by regulating various signaling pathways. Furthermore, 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and preventing the activation of inflammatory cells.
実験室実験の利点と制限
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is its broad-spectrum antimicrobial activity against a wide range of Gram-negative bacteria. This makes it a potential candidate for the treatment of multidrug-resistant bacterial infections. Furthermore, 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to possess anticancer and anti-inflammatory activity, which makes it a potential candidate for the treatment of various types of cancer and inflammatory diseases. However, one of the major limitations of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is its low solubility in water, which makes it difficult to administer orally. This limits its potential use in clinical settings.
将来の方向性
There are several future directions for the research and development of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the compound. Another potential direction is to explore the potential of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide as a combination therapy with other antimicrobial agents or anticancer drugs to enhance their efficacy. Furthermore, the potential of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide as a topical agent for the treatment of skin infections and inflammatory skin conditions can also be explored. Finally, the potential of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide as a lead compound for the development of novel β-lactamase inhibitors can also be explored to combat the growing problem of antibiotic resistance.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. The resulting product is then purified by column chromatography to obtain pure 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit significant antimicrobial activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide acts by inhibiting the activity of β-lactamases, which are enzymes that are responsible for the resistance of these bacteria to β-lactam antibiotics. 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-14(12-16(15)25-2)17-21-19(26-22-17)18(23)20-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQWJEPJTJZKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)

![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)


![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)